Eglumine (N-Ethyl-D-glucamine), CAS 14216-22-9, is a high-purity organic base and amino sugar derivative characterized by an ethylamine group attached to a glucamine backbone. With a molecular weight of 209.24 g/mol and a melting point of 136–142 °C, it is highly soluble in water (approximately 0.1 g/mL) and functions as a robust buffering agent, functional excipient, and chelating precursor [1]. In industrial and pharmaceutical procurement, eglumine is primarily sourced to formulate stable, soluble salts of poorly water-soluble active pharmaceutical ingredients (APIs), adjust micro-environmental pH in solid dosage forms, and synthesize advanced ion-exchange resins. Its reliable physicochemical profile makes it a critical material for workflows requiring precise pH control and metal-chelation capabilities without the localized toxicity or insolubility risks associated with strong inorganic bases .
Generic substitution of eglumine with its closest structural analog, meglumine (N-Methyl-D-glucamine), or common inorganic alkalizers like calcium carbonate, frequently compromises formulation stability and processability. While meglumine is widely used, the substitution of a methyl group for an ethyl group in eglumine alters the compound's lipophilicity, steric hindrance, and crystallization thermodynamics [1]. In parenteral formulations, this subtle structural shift prevents the precipitation of complex API salts that would otherwise crystallize out of solution when using meglumine or inorganic cations. Furthermore, compared to insoluble inorganic bases, eglumine's high aqueous solubility ensures rapid, homogeneous micro-environmental alkalization, preventing the localized pH spikes that cause API degradation[2]. In polymer synthesis, the ethyl moiety provides distinct cross-linking kinetics and pore-structure modifications in chelating resins that cannot be replicated by methyl-substituted analogs [3].
When formulating highly concentrated injectable solutions of anthelmintic APIs like nitroxynil, the choice of counterion dictates shelf-life and clinical viability. Nitroxynil eglumine forms a highly stable, hydrosoluble salt with a neutral pH that remains entirely in solution, whereas formulations utilizing meglumine or calcium salts are prone to precipitation [1]. This allows the eglumine salt to be marketed as a stable, bright orange-red injectable solution that is six times more efficient than oral routes, without the risk of fatal crystallization during storage [2].
| Evidence Dimension | Aqueous solubility and precipitation resistance of API salts |
| Target Compound Data | Nitroxynil eglumine (stable, precipitation-free aqueous solution) |
| Comparator Or Baseline | Nitroxynil meglumine / Calcium salts (prone to precipitation and insolubility) |
| Quantified Difference | Eglumine enables a 100% soluble, stable injectable formulation, preventing the crystallization seen with meglumine or calcium. |
| Conditions | Aqueous parenteral formulation at neutral pH |
Buyers formulating concentrated injectables must select eglumine to eliminate precipitation risks and ensure safe subcutaneous administration.
In manufacturing processes requiring elevated temperatures, the thermal stability of the excipient is critical to prevent degradation. Eglumine exhibits a melting point range of 136–142 °C, which is significantly higher than that of meglumine, which melts at 128–132 °C . This ~8–10 °C difference provides a wider thermal processing window for techniques such as hot-melt extrusion or heated dissolution, reducing the risk of premature melting or thermal degradation of the excipient matrix [1].
| Evidence Dimension | Melting point and thermal stability margin |
| Target Compound Data | Eglumine (136–142 °C) |
| Comparator Or Baseline | Meglumine (128–132 °C) |
| Quantified Difference | ~8–10 °C higher melting point for eglumine. |
| Conditions | Standard atmospheric pressure thermal characterization |
Procurement teams sourcing excipients for high-temperature manufacturing processes should prioritize eglumine to secure a safer, broader thermal processing window.
For poorly water-soluble weak acid APIs (e.g., solubility <0.1 mg/mL at pH 1.0–7.4), eglumine acts as a highly efficient alkalizer. Compared to insoluble inorganic bases like calcium carbonate (CaCO3) or magnesium oxide (MgO), eglumine rapidly dissolves and raises the micro-environment pH of the hydrated formulation to 9.0–9.5 [1]. This rapid alkalization increases the kinetic solubility of the active agent to ≥1 mg/mL, significantly outperforming the slow diffusion and localized pH inconsistencies associated with CaCO3[2].
| Evidence Dimension | Micro-environmental pH and API kinetic solubility |
| Target Compound Data | Eglumine (rapid pH shift to 9.0–9.5; API solubility ≥1 mg/mL) |
| Comparator Or Baseline | Calcium Carbonate (insoluble, slow diffusion, poor kinetic solubility enhancement) |
| Quantified Difference | >10-fold increase in API kinetic solubility (from <0.1 mg/mL to ≥1 mg/mL) using eglumine. |
| Conditions | Hydrated solid dosage media at initial acidic/neutral pH |
Formulators of immediate-release solid dosage forms must choose eglumine over inorganic bases to guarantee rapid, homogeneous API dissolution.
In the synthesis of macroporous polymeric cryogels and resins for toxic contaminant removal, N-ethyl-D-glucamine is utilized to create highly specific chelating groups. When reacted with polyolefin fibers or cross-linked matrices, eglumine yields a chelating ion-exchange resin with a three-dimensionally cross-linked structure that effectively sequesters boron and arsenic[1]. The ethyl substitution alters the steric hindrance and hydrophobicity of the binding pocket compared to N-methyl-D-glucamine, allowing engineers to tune the adsorption efficiency and regeneration kinetics of the resulting thin films and beads [2].
| Evidence Dimension | Steric tuning of chelating polymer matrices |
| Target Compound Data | N-ethyl-D-glucamine functionalized resins (modified hydrophobicity and pore structure) |
| Comparator Or Baseline | N-methyl-D-glucamine functionalized resins (baseline steric environment) |
| Quantified Difference | Provides an ethyl-driven steric shift for tunable metalloid (boron/arsenic) adsorption kinetics. |
| Conditions | Polycondensation reaction with phenols/aldehydes or polyolefin grafting |
Material scientists designing selective ion-exchange resins should procure eglumine to access distinct steric and hydrophobic chelation profiles for heavy metal remediation.
Eglumine is the definitive choice for formulating highly concentrated, stable injectable solutions of weak acid APIs, such as nitroxynil. Its ability to form highly soluble, precipitation-resistant salts ensures long-term shelf stability and safe subcutaneous administration, outperforming meglumine and inorganic salts[1].
In tablet and capsule manufacturing, eglumine serves as a premium micro-environmental alkalizer. It rapidly raises the local pH within the hydrated matrix, dramatically increasing the kinetic solubility and bioavailability of acidic drugs that would otherwise fail to dissolve effectively [2].
Due to its elevated melting point (136–142 °C) compared to meglumine, eglumine is the preferred organic base excipient for formulations requiring hot-melt extrusion or high-temperature processing, minimizing the risk of thermal degradation .
Industrial chemists procure eglumine as a functionalizing agent to synthesize macroporous cryogels and ion-exchange resins. The ethyl moiety provides unique steric properties for the selective chelation and removal of toxic metalloids like boron and arsenic from groundwater and industrial effluent[3].